Bis(salicylamide)

Description

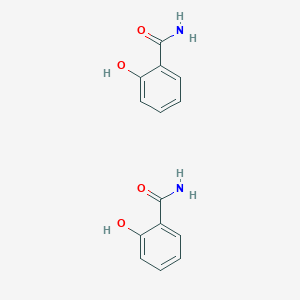

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO2/c2*8-7(10)5-3-1-2-4-6(5)9/h2*1-4,9H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKFWVITKOJGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)O.C1=CC=C(C(=C1)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Salicylamide Compounds and Derivatives

Direct Amidation Routes

Direct amidation represents a fundamental approach to the synthesis of bis(salicylamide) compounds. These methods involve the formation of an amide bond between a salicylic (B10762653) acid derivative and a diamine.

Reaction of Salicylic Acid with Diamines

The direct condensation of salicylic acid with diamines is a primary method for forming bis(salicylamides). This reaction can be facilitated by activating the carboxylic acid group of salicylic acid. While direct thermal condensation is possible, the use of coupling agents is common to improve yields and reaction conditions.

Recent research has explored alternative methods, such as the copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) mediated reaction between salicylic acids and acetylenic esters to form intermediate 4H-benzo[d] Current time information in Bangalore, IN.acs.orgdioxin-4-ones. These intermediates readily undergo amidation with primary amines at room temperature to yield the corresponding salicylamides in moderate to good yields. rsc.orgrsc.orgnih.gov

A study on the synthesis of N,N'-bis(salicylidene)ethylenediamine, a related Schiff base, involves the dropwise addition of a methanolic solution of salicylaldehyde (B1680747) to a solution of ethylenediamine (B42938) in methanol (B129727) at room temperature. scirp.org This highlights the reactivity of the amine group with carbonyl functionalities, a principle that extends to amide formation.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Salicylic acid, Acetylenic esters, Primary amines | 1. CuI, NaHCO3, Acetonitrile; 2. Room temperature | Salicylamides | Moderate to good | rsc.orgrsc.orgnih.gov |

| Salicylaldehyde, Ethylenediamine | Methanol, Room temperature | N,N'-Bis(salicylidene)ethylenediamine | 82.7% | scirp.org |

Salol Reaction (Phenyl Salicylate (B1505791) with Amines)

The Salol reaction, named after the common name for phenyl salicylate, is a classic method for preparing salicylamides. This process involves heating phenyl salicylate with an amine, often at high temperatures. google.comgoogle.com The reaction can be conducted with or without a high-boiling aromatic diluent. google.com

A typical procedure involves heating one mole of a phenyl salicylate ester with about one to two mole parts of an amine at temperatures above 150°C, often between 150°C and 225°C, for several hours. google.comgoogle.com The use of a Lowry-Bronsted acid catalyst, such as hydrochloric acid, in small amounts (0.01 to 0.25 mole parts) can improve the reaction rate and yield. google.com Following the reaction, the mixture is often dissolved in a polar organic solvent like ethanol, acidified, and the product is precipitated by adding water. google.comgoogleapis.com

While effective for producing salicylanilide (B1680751) and its derivatives, this method may not be as practical for salicylamides with substitutions on the salicylic acid portion or when using heterocyclic amines. google.comgoogle.com Yields for the parent salicylanilide have been reported to be around 70%, with the product sometimes having a persistent color that is difficult to remove. googleapis.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Phenyl salicylate, Aniline | High-boiling aromatic diluent, >200°C | Salicylanilide | ~70% | google.comgoogleapis.com |

| 5-Octanoyl phenyl salicylate, meta-Trifluoromethylaniline | 180°C, 3.5 hours, then ethanol, HCl | 5-Octanoyl-N-(3-trifluoromethylphenyl)salicylamide | Not specified | googleapis.com |

| Phenyl salicylate ester, Amine | Lowry-Bronsted acid catalyst, 150-225°C, 0.5-4 hours | Salicylamide (B354443) derivative | Not specified | google.com |

Ammonolysis of Alkyl Salicylates (e.g., Methyl Salicylate)

The ammonolysis of alkyl salicylates, such as methyl salicylate, provides another route to salicylamides. This reaction involves the displacement of the alkoxy group of the ester by an amine.

One described method for preparing salicylamide involves reacting methyl salicylate with ammonia (B1221849) at a superatmospheric pressure in an aqueous medium containing a reducing agent. google.com Another process details the ammonolysis of methyl salicylate in methanol to produce salicylamide as a key intermediate for more complex molecules. oriprobe.com A patented method describes the preparation of salicylamide by reacting methyl salicylate with ammonia in the presence of toluene (B28343) at 40-45°C and 0.25-0.35 MPa pressure, achieving yields of up to 98.4%. google.com

The reaction can also be used to synthesize N-alkyl salicylamides by reacting methyl salicylate with primary amines like n-octylamine or n-decylamine, often at elevated temperatures and without a solvent. google.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Methyl salicylate, Ammonia | Toluene, 40-45°C, 0.25-0.35 MPa | Salicylamide | 97.8-98.4% | google.com |

| Methyl salicylate, Ammonia | Methanol | Salicylamide | Not specified | oriprobe.com |

| Methyl salicylate, Ammonia | Aqueous medium, superatmospheric pressure, reducing agent | Salicylamide | 87.8% | google.com |

| Methyl salicylate, n-Octylamine and/or n-Decylamine | Elevated temperature, solvent-free | N-Octyl salicylamide and/or N-Decyl salicylamide | Not specified | google.com |

Targeted Synthesis of Substituted Bis(salicylamide) Derivatives

The synthesis of specifically functionalized bis(salicylamide) derivatives often requires more targeted approaches to achieve the desired substitution patterns.

Directed ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically at low temperatures, leading to deprotonation at the ortho position. acs.orgnih.gov The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. acs.orgwikipedia.orgnih.gov

The amide group itself can act as a DMG. wikipedia.org Furthermore, the aryl O-carbamate group (Ar-OCONEt2) is one of the most powerful DMGs and can be used to synthesize substituted salicylamides through an anionic ortho-Fries rearrangement. acs.orgnih.gov In this process, the lithiated O-aryl carbamate (B1207046) intermediate rearranges upon warming to form a salicylamide derivative. acs.orgnih.gov This strategy allows for the synthesis of various methyl-substituted salicylamide derivatives. acs.orgnih.gov

| Substrate | Reagents/Conditions | Product | Reference |

| Ar-OCONEt2 | 1. s-BuLi, TMEDA, -78°C; 2. Warm to RT | Salicylamide derivative | acs.orgnih.gov |

| Tertiary salicylamide | Magnesate bases | ortho-Functionalized salicylamide | researchgate.net |

| O-Aryl carbamates | Lithium amide, aerobic conditions | Salicylamide derivatives | researchgate.net |

Electrophilic Aromatic Substitution Reactions (e.g., Iodination)

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. The hydroxyl and amide groups of the salicylamide ring direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions, while the amide group is a deactivating group. studylib.net

The iodination of salicylamide is a well-studied example. studylib.netscience.govacs.orgechemi.com This reaction can be achieved using environmentally friendly reagents like sodium iodide and sodium hypochlorite (B82951) (household bleach). studylib.netscience.gov The electrophile, I+, is generated in situ and reacts with the salicylamide. studylib.netreddit.com The major product is typically the one where iodine substitutes at the position para to the strongly activating hydroxyl group. edubirdie.com

| Substrate | Reagents | Product | Key Finding | Reference |

| Salicylamide | Sodium iodide, Sodium hypochlorite | Iodosalicylamide | Iodine substitutes para to the hydroxyl group. | studylib.netscience.govedubirdie.com |

| Salicylamide | Iodine monochloride (ICl) or Iodine bromide (IBr) | Iodinated salicylamide derivatives | Common method for electrophilic iodination. | acs.org |

Derivatization via Ipso-Halodesilylation and Cross-Coupling Reactions

The functionalization of the aromatic rings of bis(salicylamide) compounds can be strategically achieved through a multi-step sequence involving directed ortho-metalation (DoM), silylation, ipso-halodesilylation, and subsequent cross-coupling reactions. This methodology offers a powerful route to novel derivatives that are not readily accessible through direct electrophilic substitution, which often suffers from a lack of regioselectivity.

The process begins with the protection of the phenolic hydroxyl groups, typically as O-carbamates, which serve as excellent directed metalation groups (DMGs). acs.orgnih.gov The carbamate-bearing substrate is treated with a strong base, such as s-butyllithium in the presence of TMEDA, at low temperatures to effect regioselective lithiation at the position ortho to the DMG. nih.gov This lithiated intermediate is then quenched with a silylating agent, like trimethylsilyl (B98337) chloride (TMSCl), to install a silyl (B83357) group on the aromatic ring.

The silyl group then serves as a placeholder that can be selectively replaced by a halogen atom in an ipso-halodesilylation step. For instance, regioselective 1-bromo ipso-desilylation can be achieved using reagents like pyridinium (B92312) tribromide (pyHBr₃). acs.org Similarly, iodination can be performed to yield the corresponding 1-iodo derivative. acs.org This step is crucial as it introduces a halogen handle onto the bis(salicylamide) backbone, paving the way for further diversification.

The final step in this sequence is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. acs.orgnih.gov The halogenated bis(salicylamide) derivative is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, attaching a variety of aryl or vinyl substituents to the salicylamide framework. acs.orgorganic-chemistry.org This powerful combination of DoM and cross-coupling allows for the precise and modular synthesis of a wide array of complex bis(salicylamide) derivatives. nih.govresearchgate.net

Synthetic Routes to Bis(salicylamide) Metal Complexes

The synthesis of metal complexes with bis(salicylamide) ligands can be broadly categorized into three main strategies: complexation using pre-synthesized ligands, one-pot template syntheses, and encapsulation techniques that build the complex within a porous host material.

Complexation with Pre-synthesized Ligands

The most conventional route to bis(salicylamide) metal complexes involves the initial, independent synthesis and purification of the ligand, followed by its reaction with a suitable metal salt. derpharmachemica.commdpi.com This two-step approach allows for the unambiguous characterization of the ligand before it is introduced to the metal center, ensuring the purity of the final complex.

The synthesis of the ligand itself is typically a straightforward condensation reaction between a salicylaldehyde derivative and a diamine. mdpi.comscirp.org For example, N,N'-bis(salicylidene)ethylenediamine, a related and widely studied Schiff base, is formed by reacting salicylaldehyde with ethylenediamine in methanol. scirp.org Once the pure ligand is isolated, it is redissolved in a suitable solvent, often an alcohol like methanol or ethanol. derpharmachemica.com A solution of the desired metal salt, such as a metal(II) chloride or acetate (B1210297), is then added, and the mixture is typically heated under reflux for several hours. derpharmachemica.comvnu.edu.vn Upon cooling, the metal complex often precipitates from the solution and can be collected by filtration, washed, and dried. derpharmachemica.comscirp.org This method is highly versatile and has been used to synthesize a wide range of complexes with various transition metals. mdpi.commedcraveonline.com

| Metal Ion | Ligand | Reaction Conditions | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Co(II) | N,N-bis(thiophen-2-ylmethylene)benzene-1,2-diamine | Methanol, Reflux, 4h | Octahedral | derpharmachemica.com |

| Ni(II) | N,N-bis(thiophen-2-ylmethylene)benzene-1,2-diamine | Methanol, Reflux, 4h | Octahedral | derpharmachemica.com |

| Cu(II) | Ligand from pyrene-based salicylaldimine | Toluene/Ethanol, CH₃COONa, 60°C, 3h | trans-Square Planar | vnu.edu.vn |

| Zn(II) | N,N-bis(thiophen-2-ylmethylene)benzene-1,2-diamine | Methanol, Reflux, 4h | Tetrahedral | derpharmachemica.com |

| Mn(II) | Ligand from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde | Ethanol | Not specified | mdpi.com |

| Co(II) | Bis(salamo)-type tetraoxime ligand (H₄L) | Ethanol, 40°C, 15h (ligand); Methanol (complex) | Distorted Octahedral and Square Pyramidal | mdpi.com |

One-Pot Synthesis Approaches

One-pot synthesis, also known as template synthesis, is an efficient method where the ligand is formed in situ in the presence of the metal ion. researchgate.netresearchgate.net This approach combines the synthesis of the ligand and the formation of the complex into a single step, avoiding the need to isolate the intermediate ligand. The metal ion acts as a template, organizing the precursor molecules—the aldehyde and the amine—into the correct orientation for condensation and subsequent chelation. researchgate.net

This method is particularly advantageous for generating Schiff base complexes. A typical procedure involves mixing the salicylaldehyde derivative, a diamine, and a metal salt (e.g., zinc acetate) in a solvent like methanol and heating the mixture at reflux temperature. researchgate.netpsu.edu The reaction of two different aromatic aldehydes with an ammonium (B1175870) acetate salt in the presence of a base under solvent-free conditions represents another efficient one-pot strategy. psu.edu This approach has been shown to produce N,N'-bis(salicylidene)-arylmethanediamine derivatives in excellent yields and with short reaction times. psu.edu The one-step, metal-promoted condensation of salicylaldehyde with diethylenetriamine (B155796) in the presence of rare earth metal ions demonstrates the utility of this method for creating complex, self-assembled structures. researchgate.net These one-pot reactions are often rapid, high-yielding, and environmentally friendly due to the reduction in synthetic steps and solvent usage. psu.edu

Encapsulation Techniques (e.g., within Zeolites)

Encapsulation techniques provide a method for synthesizing bis(salicylamide) metal complexes within the nanocavities of porous materials like zeolites, a strategy often referred to as "ship-in-a-bottle" synthesis. researchgate.net These materials, known as zeozymes, possess the advantages of both homogeneous catalysts (the isolated, active metal center) and heterogeneous catalysts (a solid, easily separable material). researchgate.netresearchgate.net

In this method, the individual components for forming the complex—the metal ion and the ligand precursors—are introduced into the zeolite pores. researchgate.net The precursors are small enough to diffuse through the channels into the supercages of the zeolite. Once inside, the complex is synthesized, for example, by the "flexible ligand method," where the ligand is formed in situ around the metal ion. researchgate.net The resulting metal complex is larger than the pore openings of the zeolite, effectively trapping it within the host matrix. iitm.ac.in

This encapsulation imparts significant benefits, including enhanced thermal and chemical stability and the prevention of deactivation through dimerization of active sites, as each complex is isolated from its neighbors. researchgate.netiitm.ac.in For example, N,N'-ethylenebis(salicylamide) metal complexes have been successfully encapsulated in fly ash-based zeolite, and various transition metal complexes of N,N'-bis(salicylidene)propane-1,3-diamine have been prepared within the supercages of Y-zeolite. researchgate.netresearchgate.net Characterization using techniques like FT-IR, XRD, and TGA confirms the incorporation of the complexes within the zeolite framework. researchgate.netresearchgate.net These encapsulated materials have demonstrated notable catalytic activity, for instance, in the oxidation of phenols. researchgate.netresearchgate.net

Coordination Chemistry of Bis Salicylamide and Its Ligands

Ligand Design Principles and Denticity

Bis(salicylamide) ligands are classic examples of polydentate chelators, often exhibiting tetradentate character. taylorandfrancis.com This means they possess four donor atoms that can simultaneously coordinate to a central metal ion, forming a stable, ring-like structure known as a chelate. fiveable.me Derivatives such as N,N'-propylenebis(salicylamide) are specifically described as quatridentate (tetradentate) bis-amide ligands. researchgate.net The stability of the resulting metal complexes is enhanced by the chelate effect, which is the increased affinity of multidentate ligands for a metal ion compared to the affinity of a collection of similar monodentate ligands. Salen-based compounds, which are structurally related to bis(salicylamides), are also well-known as multifunctional tetradentate N2O2 chelating ligands in coordination chemistry. taylorandfrancis.com

The coordination of bis(salicylamide) to metal ions invariably involves the nitrogen and oxygen atoms within its structure. mdpi.comcore.ac.uk Upon complexation, the phenolic hydroxyl group (-OH) of the salicyl moiety typically deprotonates, and the resulting phenolate (B1203915) oxygen atom coordinates to the metal ion. mdpi.com The second point of attachment comes from the amide group. While the amide group has both oxygen and nitrogen atoms, coordination commonly occurs through the amide nitrogen atom. mdpi.com This results in a characteristic N2O2 coordination sphere around the metal ion, where the ligand wraps around the metal to form a stable, often planar or near-planar, structure. mdpi.commdpi.com Infrared (IR) spectroscopy is a key tool for confirming this coordination mode. A shift in the C=N stretching frequency and the disappearance of the phenolic OH band in the IR spectrum of the metal complex compared to the free ligand are strong evidence of coordination through the nitrogen and deprotonated oxygen atoms. mdpi.com

Metal Ion Complexation Studies

The versatile N2O2 donor set of bis(salicylamide) ligands allows them to form stable complexes with a wide array of metal ions, including those from the transition series and the f-block elements.

Bis(salicylamide) ligands readily form complexes with numerous divalent and trivalent transition metals. Studies have detailed the synthesis and characterization of complexes with Co(II), Ni(II), Cu(II), and Zn(II), which often adopt an octahedral geometry with the metal, ligand, and solvent molecules in a 1:1:2 ratio. researchgate.net The specific geometry can vary; for instance, some copper complexes exhibit square planar or square pyramidal geometries. ias.ac.in The formation of these complexes is confirmed by techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.netmdpi.com Research has also documented the synthesis of complexes with Cr(III), Fe(II), and Mn(II). mdpi.comresearchgate.netscirp.org For example, a Schiff base ligand derived from salicylaldehyde (B1680747) and 2,2'-bis(p-methoxyphenylamine) has been used to create Cu(II), Co(II), and Mn(II) complexes where the ligand coordinates via nitrogen and oxygen. mdpi.com Similarly, N,N′-ethylene-bis-salicylamide has been used to prepare Cr(III) complexes. researchgate.net

| Metal Ion | Ligand | Proposed Geometry | Key Spectroscopic Evidence (IR, cm⁻¹) | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | N,N'-propylenebis(salicylamide) (H2pbs) | Octahedral | Not specified | researchgate.net |

| Cu(II), Co(II), Mn(II) | Schiff base from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde | Square planar | Disappearance of OH band; C=N shift to lower frequency | mdpi.com |

| Cr(III) | N,N′-ethylene-bis-salicylamide (Salm) | Not specified | Characterized by UV-Vis-DRS and FT-IR | researchgate.net |

| Fe(II), Cr(III) | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | Not specified | C=N shift from 1620 to 1612 (Fe) and 1616 (Cr) | scirp.org |

| Co(II) | Naphthaleneol-based bis(salamo)-type tetraoxime ligand (H4L) | Distorted Octahedral (for terminal Co) | C=N shift from 1609 to 1595; Ar-O shift from 1235 to 1231 | mdpi.com |

The coordination of bis(salicylamide) ligands extends to lanthanide ions, where the primary interest often lies in the luminescent properties of the resulting complexes. google.com The salicylamide (B354443) moiety can act as an "antenna," absorbing light energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process is known as sensitized luminescence. Lanthanide complexes with flexible ligands bearing two salicylamide arms have been synthesized, forming coordination polymers with varying structures depending on the size of the lanthanide ion. nih.gov For example, complexes with Eu(III) and Tb(III) have been created and studied for their potential as luminescent markers. google.com The design of these ligands is crucial for efficient energy transfer and for shielding the lanthanide ion from solvent molecules that can quench its luminescence. google.com

| Lanthanide Ion(s) | Ligand Type | Structural Features | Application/Property | Reference |

|---|---|---|---|---|

| Eu(III), Tb(III) | Salicylamide-based bidentate and polydentate ligands | Forms luminescent metal chelates | Luminescent markers | google.com |

| La, Pr, Nd, Eu, Tb, Er | Flexible exo-bidentate ligands with two salicylamide arms | Forms 2D coordination polymers (herringbone or honeycomb) | Luminescent properties | nih.gov |

| General Lanthanides | 1,9-salicylamide bissubstituted oxadecane ligand | Forms novel lanthanide complexes | Luminescence properties | iaea.org |

The strong chelating ability of bis(salicylamide) derivatives has been harnessed for the selective separation of f-element cations, which include both lanthanides and actinides. This is particularly relevant in the context of nuclear fuel reprocessing and radioactive waste management. Bifunctional ligands, which incorporate salicylamide groups alongside other coordinating groups like phosphoryl (P=O) onto a molecular scaffold such as a calix nih.govarene, have shown significant promise. researchgate.netacs.org These sophisticated ligands can exhibit high selectivity for certain f-block elements over others. For instance, a tetra-substituted calixarene (B151959) ligand with both phosphoryl and salicylamide groups was found to be an effective extracting agent for the uranyl ion (UO₂²⁺) over trivalent lanthanide ions like La³⁺ and Yb³⁺. researchgate.net The separation is typically carried out using solvent extraction, where the metal ions are partitioned between an aqueous phase and an organic phase containing the chelating ligand. jst.go.jp

| Ligand | Target Cations | Separation Factor (β) | Key Findings | Reference |

|---|---|---|---|---|

| Tetra-substituted p-tert-butylcalix nih.govarene with phosphoryl and salicylamide groups | UO₂²⁺ vs. La³⁺, Yb³⁺ | β(UO₂/La) = 121.0; β(UO₂/Yb) = 70.0 (at pH 6.0) | Effective extraction of UO₂²⁺ over trivalent lanthanides. | researchgate.net |

| Calix nih.govarene derivatives with carboxylate groups | Trivalent Rare Earth Elements | Not specified | Provide higher extractability and separation efficiency than monomeric analogs. | jst.go.jp |

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes with bis(salicylamide) ligands is crucial for understanding their chemical and physical properties. A variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), and magnetic measurements, are employed to elucidate the detailed structures of these compounds.

Determination of Coordination Geometries (e.g., Octahedral, Square Planar, Distorted Square-Pyramidal)

The coordination geometry around the central metal ion in bis(salicylamide) complexes is dictated by several factors, including the nature of the metal ion, the specific structure of the bis(salicylamide) ligand, and the presence of any additional co-ligands. Common coordination geometries observed include octahedral, square planar, and various distorted geometries like square-pyramidal.

For instance, transition metal complexes of the quadridentate bis-amide ligand, N,N'-propylenebis(salicylamide) (H2pbs), with Co(II), Ni(II), Cu(II), and Zn(II) have been shown to adopt an octahedral geometry. researchgate.netnih.gov In these complexes, the metal-to-ligand-to-solvent ratio is 1:1:2, with two water molecules occupying the axial positions. researchgate.netnih.gov The coordination environment of the metal ions is satisfied by the N2O2 donor set of the deprotonated ligand and the two water molecules.

In contrast, copper(II) complexes with certain salicylaldimine-type ligands can exhibit square planar or distorted square pyramidal geometries. science.govias.ac.in For example, a tetranuclear copper(II) complex has been reported where both square planar and square pyramidal coordination environments are observed around the different copper centers within the same molecule. ias.ac.in The degree of distortion from ideal geometries can be significant and is often influenced by steric hindrance or crystal packing forces. For example, the τ-value, a parameter used to distinguish between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) geometries, has been used to characterize the distorted square pyramidal geometry in some five-coordinated copper(II) complexes. nih.gov

The flexibility of the bis(salicylamide) ligand framework allows for the accommodation of different metal ions with varying coordination preferences. This adaptability is a key feature of their coordination chemistry, leading to a diverse range of structural motifs.

Table 1: Coordination Geometries of Selected Bis(salicylamide) Metal Complexes

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | N,N'-propylenebis(salicylamide) | Octahedral | researchgate.netnih.gov |

| Cu(II) | 1,3-bis(5-bromosalicylideneamino)-2-propanol | Square Planar and Square Pyramidal | ias.ac.in |

| Cu(II) | Salicylaldimine derivatives | Square Planar | vnu.edu.vn |

| Cu(II) | Polydentate-N-donor ligands | Distorted Square Pyramidal | nih.gov |

Formation and Stability of Chelate Rings

A defining characteristic of bis(salicylamide) ligands is their ability to act as chelating agents, forming stable ring structures upon coordination to a metal ion. shivajichk.ac.in These ligands are typically tetradentate, meaning they can form up to four bonds with a central metal ion, resulting in the formation of multiple chelate rings. medcraveonline.com The stability of the resulting metal complex is significantly enhanced by this "chelate effect," which is entropically favorable. numberanalytics.com

The stability of the chelate rings is also influenced by the nature of the metal ion and the donor atoms of the ligand. shivajichk.ac.innumberanalytics.com The increased basicity of the nitrogen atoms in the ligand compared to the oxygen atoms suggests a strong coordination tendency through the nitrogen donors. medcraveonline.comresearchgate.net Furthermore, the electronic properties of substituents on the salicylamide rings can modulate the stability of the metal complexes. google.com

Ligand Isomerism in Coordination Environments (e.g., E/Z Isomerism)

Ligand isomerism in coordination complexes arises when the ligand itself can exist in different isomeric forms. wikipedia.org In the context of bis(salicylamide) ligands, a notable example is the potential for E/Z isomerism around the C=N double bond in related Schiff base derivatives. researchgate.netnih.gov

It is important to distinguish ligand isomerism from other types of isomerism in coordination chemistry, such as geometric isomerism (cis/trans) or optical isomerism, which relate to the spatial arrangement of ligands around the metal center. libretexts.orgirb.hr

Multi-nuclear Complex Architectures (e.g., Dimeric, Trinuclear)

Bis(salicylamide) ligands can facilitate the formation of multi-nuclear metal complexes, where two or more metal centers are bridged by the ligand or other bridging groups. researchgate.netmst.edu These complexes can exhibit interesting magnetic and electronic properties arising from the interactions between the metal ions.

Dimeric complexes can be formed, for instance, through the bridging of two mononuclear units by azide (B81097) ligands. researchgate.net Phenoxo-bridged dinuclear and trinuclear compounds have also been reported using compartmental ligands derived from salicylaldimines. researchgate.netcapes.gov.br

Furthermore, the self-assembly of bis(salicylamide) imine ligands with different metal ions can lead to the formation of complex, high-nuclearity structures. For example, heterometallic Zn(II)6-Ln(III)3 macrocycles have been synthesized through a coordination-driven self-assembly strategy. acs.org Tetranuclear copper(II) complexes with both alkoxo and phenoxo bridges have also been characterized, where the tetranuclear units can further assemble into one-dimensional coordination polymers. ias.ac.in The development of such polynuclear coordination complexes is of interest for their potential applications in areas like catalysis and materials science. harvard.edu

Table 2: Examples of Multi-nuclear Bis(salicylamide) and Related Complexes

| Nuclearity | Metal Ions | Bridging Ligands/Moieties | Reference |

| Dinuclear | - | Azide | researchgate.net |

| Dinuclear | - | Diphenoxo | researchgate.net |

| Trinuclear | - | Phenoxo | researchgate.netcapes.gov.br |

| Trinuclear | Ni(II), Co(II) | N,N'-bis(salicylidene)-1,3-propanediamine, Nitrito | capes.gov.br |

| Tetranuclear | Cu(II) | Alkoxo, Phenoxo, Fumarate (B1241708) | ias.ac.in |

| Nonanuclear | Zn(II), Ln(III) | Salicylamide imine ligand | acs.org |

Base-Induced Structural Transformations of Complexes

The conversion of salicylamide to its oxyanion upon deprotonation leads to significant geometric changes in the molecule, particularly around the oxyanionic center. researchgate.net This deprotonation is a key step in the formation of many metal complexes, as the resulting anionic oxygen and nitrogen atoms are strong donors.

Furthermore, base-induced transformations can lead to the formation of different complex architectures. For example, the reaction of a salicylamide-based ligand with metal ions in the presence of a base can lead to the formation of polynuclear complexes with specific bridging arrangements. The choice of base and the reaction conditions can be used to control the final structure of the complex.

Solution-Phase Complexation Equilibria and Kinetics

The behavior of bis(salicylamide) metal complexes in solution is governed by complexation equilibria and the kinetics of ligand exchange. Understanding these processes is crucial for applications where the complexes are used in solution, such as in catalysis or as sensors.

The stability of the complexes in solution is described by their formation constants. Potentiometric titrations are a common method used to determine the stability constants of metal complexes with ligands like salicylamide derivatives. niscpr.res.in These studies can provide quantitative information about the affinity of the ligand for different metal ions.

The kinetics of ligand exchange, which describes the rate at which ligands enter and leave the coordination sphere of the metal ion, can be studied using techniques such as mass spectrometry. nih.gov These studies can provide insights into the reaction mechanisms and the factors that influence the lability of the ligands. For instance, the rate of ligand dissociation can be affected by the nature of the solvent, the other ligands in the coordination sphere, and the counter-ion. nih.gov

Solution complexation equilibria can also play a role in the formation of different solid-state structures. The solubility of a complex and its potential to form different crystalline phases can be influenced by the various complex species present in solution. acs.org

Determination of Stability Constants for Metal Complexes

The stability of metal complexes with bis(salicylamide) and related ligands is a crucial factor in determining their potential applications. Stability constants (log K) quantify the affinity of a ligand for a metal ion in solution. Various methods, including potentiometric and spectrophotometric titrations, are employed to determine these constants.

The stability of complexes can be influenced by several factors, including the nature of the metal ion, the specific structure of the bis(salicylamide) ligand, and the solvent system used. For instance, studies on ternary complexes of copper(II) with tertiary diimines and bidentate amides, including salicylamide, have been conducted in 50% (v/v) aqueous dioxane. niscpr.res.in The stability constants for these mixed-ligand complexes are determined using computer programs to analyze potentiometric titration data. niscpr.res.in

A study on N,N'-ethylene bis(salicylamide) (H2SALM) and its interaction with iron(III) revealed the formation of a 1:1 complex in solution. researchgate.net Similarly, the stability constants for complexes of N,N'-bis(salicylidene)ethylenediamine (salen), a related Schiff base ligand, with Ni(II), Cu(II), and Zn(II) ions have been determined to be of a 1:1 stoichiometry. mdpi.com The logβ1 values for these complexes were found to be similar, which is attributed to the close proximity of these metals in the periodic table. mdpi.com

The stability constants for various metal complexes with salicylamide and related ligands are summarized in the table below.

| Ligand | Metal Ion | log K | Conditions | Reference |

| Salicylamide | Cu(II) | 8.45 (log K~L) | 30°C, 50% (v/v) aq. dioxane, 0.2 M [NaClO4] | niscpr.res.in |

| 5-Bromosalicylamide | Cu(II) | - | 30°C, 50% (v/v) aq. dioxane, 0.2 M [NaClO4] | niscpr.res.in |

| Salicylamide | Fe(III) | log KML1 = 10.0, log KML2 = 7.3 | Ionic strength 3 M | psu.edu |

| N,N'-bis(salicylidene)ethylenediamine | Ni(II) | - | Aqueous methanol (B129727), 25°C | mdpi.com |

| N,N'-bis(salicylidene)ethylenediamine | Cu(II) | - | Aqueous methanol, 25°C | mdpi.com |

| N,N'-bis(salicylidene)ethylenediamine | Zn(II) | - | Aqueous methanol, 25°C | mdpi.com |

It's important to note that the stability of these complexes plays a significant role in their potential use in various applications, from analytical chemistry to biological systems. mdpi.comethz.ch

Protonation Equilibria and Dissociation Constants of Ligands

The protonation and dissociation equilibria of bis(salicylamide) ligands are fundamental to understanding their coordination behavior. The acidity of the ligand, represented by its pKa value, determines the pH range in which it can effectively bind to metal ions. The pKa is the negative logarithm of the acid dissociation constant (Ka). mdpi.com

The protonation constants of salicylamide and related ligands are typically determined through potentiometric titrations. For example, the protonation constant (log K H 1) for salicylamide was determined to be 9.65 in 50% (v/v) aqueous dioxane at 30°C. niscpr.res.in In another study, the dissociation constant (pKa) of N,N'-bis(salicylidene)ethylenediamine (salen) was found to be 12.59 ± 0.50, indicating its basicity and tendency to donate a proton. mdpi.com

The protonation and dissociation constants for various bis(salicylamide) and related ligands are presented in the table below.

| Ligand | pKa / log K H 1 | Conditions | Reference |

| Salicylamide | 9.65 (log K H 1) | 30°C, 50% (v/v) aq. dioxane | niscpr.res.in |

| 5-Bromosalicylamide | - | 30°C, 50% (v/v) aq. dioxane | niscpr.res.in |

| N,N'-bis(salicylidene)ethylenediamine (salen) | 12.59 ± 0.50 | - | mdpi.com |

| N-(2-hydroxybenzyl) glycine (B1666218) (H2glysal) | - | - | researchgate.net |

| N-(2-hydroxybenzyl)-N-(2-picolyl) glycine (H2papy) | - | - | researchgate.net |

The ability of the ligand to deprotonate is essential for forming stable complexes, as the deprotonated form is typically the coordinating species. scielo.org.za

Kinetic and Mechanistic Investigations of Metal-Ligand Interactions

Kinetic and mechanistic studies provide insights into the rates and pathways of metal-ligand complex formation and dissociation. These investigations are crucial for understanding the dynamics of coordination and for designing ligands with specific reactivity.

Ligand substitution reactions involving bis(salicylamide) complexes have been studied to elucidate their mechanisms. For instance, the substitution reaction of the aqua ligand in trans-[Cr(SALM)(OH2)2]+ (where SALM is N,N'-ethylene-bis-salicylamide) with ranitidine (B14927) hydrochloride was found to proceed via an outer-sphere association followed by a slow interchange to form the inner-sphere complex. niscpr.res.in The anation rate constant for this reaction was determined to be 4.43 × 10^-4 s^-1 at 25°C. niscpr.res.in

The kinetics of ligand exchange reactions between square planar nickel(II) complexes of Schiff bases, such as Ni(salpn) and H2salen, have also been investigated using spectrophotometry. scielo.org.za These studies revealed that the reaction rate is first-order with respect to the nickel complex and can be accelerated by the addition of a base like triethylamine, which facilitates the deprotonation of the incoming ligand. scielo.org.za The proposed mechanism involves the formation of an adduct between the nickel complex and the incoming ligand. scielo.org.za

The driving force for these ligand exchange reactions is often the formation of a more stable complex. scielo.org.za The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further details about the transition state of the reaction. For the reaction of trans-[Cr(SALM)(OH2)2]+ with ranitidine, the activation parameters were found to be ΔH‡ = 48.2 ± 0.6 kJmol-1 and ΔS‡ = -147.6 ± 2.0 JK-1mol-1. niscpr.res.in The negative entropy of activation suggests an associative interchange (Ia) mechanism. niscpr.res.in

Advanced Spectroscopic and Analytical Characterization of Bis Salicylamide Systems

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups and probing the coordination environment in bis(salicylamide) ligands and their metal complexes. The comparison of the ligand's spectrum with that of its metal complex reveals key information about the coordination sites.

The FT-IR spectrum of a typical salicylamide (B354443) derivative exhibits characteristic absorption bands. farmaceut.org The hydroxyl (-OH) group stretch appears as a broad band, often in the 3500–2500 cm⁻¹ region, due to strong intramolecular hydrogen bonding. farmaceut.org The amide N-H stretching vibrations are typically observed around 3400 and 3200 cm⁻¹. researchgate.net Other significant bands include the aromatic C-H stretch (around 3060 cm⁻¹), the amide C=O stretching (Amide I band, ~1680 cm⁻¹), and the N-H bending (Amide II band, ~1630 cm⁻¹). spcmc.ac.in

Upon complexation with a metal ion, significant shifts in these vibrational frequencies occur. A notable change is often the disappearance or significant shift of the phenolic -OH stretching band, indicating deprotonation and coordination of the oxygen atom to the metal center. Furthermore, the C=N stretching vibration of the imine group in Schiff base derivatives of salicylamide provides a clear marker for coordination, as it typically shifts to a lower frequency upon binding to a metal ion. The spectra of charge-transfer complexes involving bis(N-H-salicylaldiminato)Cu(II) are found to be primarily governed by the donor spectrum. researchgate.net These spectral shifts provide direct evidence of ligand-metal bond formation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment | Notes |

|---|---|---|---|

| O-H stretch | 3500 - 2500 (broad) | Phenolic Hydroxyl | Broadness indicates strong hydrogen bonding. farmaceut.org Disappears or shifts upon complexation. |

| N-H stretch | 3400, 3200 | Amide N-H (Asymmetric & Symmetric) | Characteristic of the amide group. spcmc.ac.in |

| C=O stretch | ~1680 | Amide I | Indicates the presence of the amide carbonyl group. spcmc.ac.in |

| C=N stretch | ~1630 | Imine (Schiff Base) | Present in salicylaldimine derivatives; shifts upon coordination to a metal. |

| N-H bend | ~1630 | Amide II | Coupled with C-N stretching. spcmc.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the molecular structure of diamagnetic bis(salicylamide) systems in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of salicylamide, the phenolic -OH proton appears as a highly deshielded, broad singlet at approximately δ 13.4 ppm due to strong intramolecular hydrogen bonding. spcmc.ac.in The two amide protons (-NH₂) are non-equivalent due to restricted rotation around the C-N bond and appear as two separate broad singlets (e.g., at δ 8.46 and δ 7.94 ppm). spcmc.ac.in The aromatic protons typically resonate in the δ 6.8–7.9 ppm region, with their splitting patterns providing information about the substitution on the aromatic ring. spcmc.ac.in

For a bis(salicylamide) Schiff base ligand like N,N'-bis(salicylidene)ethylenediamine (Salen), the ¹H NMR spectrum shows a characteristic singlet for the imine protons (-CH=N-) at around δ 8.3 ppm. The phenolic protons (-OH) are observed at a downfield chemical shift (e.g., ~δ 13.2 ppm), while the ethylene bridge protons (-CH₂-CH₂-) appear as a singlet at approximately δ 3.9 ppm.

The ¹³C NMR spectrum provides complementary information. For bis(salicylidene)-1,2-diaminopropane, characteristic signals are observed for the imine carbon (-CH=N-) at ~166 ppm, the phenolic carbon (C-O) at ~161 ppm, and the aromatic carbons between 116 and 133 ppm. researchgate.net These assignments are confirmed through various 1D and 2D NMR techniques. nih.gov

| Nucleus | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic | Ar-OH | ~13.2 | - |

| Imine | -CH=N- | ~8.3 | ~166 |

| Aromatic | Ar-H | 6.8 - 7.4 | 116 - 133 |

| Aromatic | Ar-C-O | - | ~161 |

| Aliphatic Bridge | -CH₂-CH₂- | ~3.9 | ~59 |

Electronic Absorption Spectroscopy (UV-Vis, UV-Vis-Diffuse Reflectance Spectroscopy, Ligand-to-Metal Charge Transfer Bands)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within a molecule and is particularly informative for studying bis(salicylamide) metal complexes. The spectra typically display intense bands in the UV region and, for transition metal complexes, weaker bands in the visible region.

The free ligands, such as N,N'-bis(salicylidene)ethylenediamine (Salen), exhibit intense absorption bands in the UV region, typically around 260 nm and 320 nm. uobaghdad.edu.iqresearchgate.net These are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the imine groups of the Schiff base. researchgate.net The positions of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. uobaghdad.edu.iqresearchgate.net

Upon coordination to a transition metal, new absorption bands can appear. For paramagnetic complexes like those of copper(II), weak absorptions corresponding to d-d transitions are often observed in the visible region. nih.gov More significantly, intense bands can arise from charge-transfer (CT) transitions between the ligand and the metal. libretexts.orgLigand-to-Metal Charge Transfer (LMCT) bands involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital, effectively reducing the metal center. libretexts.orglibretexts.org These transitions are common in complexes where the ligand is electron-rich and the metal is in a high oxidation state. The energy and intensity of LMCT bands provide valuable information about the electronic structure and the nature of the metal-ligand interaction. nih.gov For instance, the deep purple color of permanganate ion is due to an intense LMCT band. libretexts.org

| Wavelength Range | Type of Transition | Origin | Intensity |

|---|---|---|---|

| 200-400 nm | π→π* / n→π* | Intra-ligand electronic transitions within the aromatic system and imine groups. uobaghdad.edu.iq | High |

| Visible Region | d-d transitions | Transitions between d-orbitals of the metal center (for transition metal complexes). nih.gov | Low |

| UV-Visible Region | Charge Transfer (LMCT/MLCT) | Electron transfer between ligand and metal orbitals. libretexts.org | High |

Mass Spectrometry (Mass Spectrometry, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of bis(salicylamide) compounds and their complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

For the parent compound salicylamide, electron ionization (EI) mass spectrometry shows a molecular ion peak (M⁺˙) at an m/z of 137. researchgate.netnist.gov Characteristic fragmentation patterns include the loss of ammonia (B1221849) (NH₃) or the carbonyl group (CO). researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive metal complexes. nih.gov It allows for the gentle ionization of intact complex ions from solution into the gas phase. This technique has been instrumental in characterizing the composition of bis(salicylaldiminate) complexes with titanium and zirconium. nih.gov Furthermore, tandem mass spectrometry (MS/MS), involving collision-induced dissociation, can be used to probe the connectivity and structure of these complexes by analyzing their fragmentation patterns. This method can even distinguish between different structural isomers based on their unique fragmentation behaviors. nih.gov

| m/z Value | Ion/Fragment Assignment | Technique |

|---|---|---|

| 137 | [M]⁺˙ (Molecular Ion) | EI-MS nist.gov |

| 136.0404 | [M-H]⁻ | ESI-MS massbank.eu |

| 120 | [M-NH₃]⁺˙ | EI-MS researchgate.net |

| 93.0346 | [C₆H₅O]⁻ | ESI-MS massbank.eu |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applied to species with one or more unpaired electrons. It is therefore invaluable for studying paramagnetic bis(salicylamide) complexes, such as those of Cu(II) (a d⁹ system). youtube.com EPR spectra provide detailed information about the electronic ground state, the geometry of the coordination sphere, and the nature of the metal-ligand bonds. nih.gov

The EPR spectrum of a typical mononuclear bis(salicylaldiminato)copper(II) complex in a frozen solution exhibits an axial or rhombic signal, characterized by g-values (g|| and g⊥, or g₁, g₂, g₃). The relationship between the g-values (e.g., g|| > g⊥ > 2.0023) can be used to identify the electronic ground state of the copper ion, which is typically d(x²-y²) for square-planar or tetragonally distorted octahedral geometries. nih.govresearchgate.net

A key feature of the EPR spectra of these complexes is hyperfine splitting, which arises from the interaction of the unpaired electron with the magnetic nuclei of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) and the coordinating nitrogen atoms (¹⁴N, I = 1). testbook.com The interaction with the copper nucleus splits the g|| and g⊥ signals into four lines each. Each of these lines can be further split by the two equivalent coordinating nitrogen atoms into a five-line pattern (2NI+1 = 221+1 = 5). This superhyperfine coupling provides direct evidence of the coordination of the nitrogen atoms to the copper center. researchgate.net The magnitude of the copper hyperfine coupling constant (A||) is related to the covalency of the metal-ligand bond.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-values (g||, g⊥) | g|| ≈ 2.2-2.3, g⊥ ≈ 2.05-2.08 | Provides information on the electronic ground state and coordination geometry. nih.gov |

| A||(Cu) | 150-200 x 10⁻⁴ cm⁻¹ | Copper hyperfine coupling constant; relates to the covalency of the Cu-ligand bond. |

| A(N) | 10-15 G | Nitrogen superhyperfine coupling constant; confirms coordination of nitrogen atoms. researchgate.net |

Luminescence and Fluorescence Spectroscopy for Photophysical Property Assessment

Luminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the emission of light from a substance after it has absorbed light. bnl.gov Bis(salicylamide) Schiff base ligands are often fluorescent, and their photophysical properties can be modulated by metal ion coordination, making them suitable for applications in chemical sensing.

The fluorescence of many salicylaldimine-type ligands is attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. acs.org In this process, upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen atom, forming an excited-state keto-enamine tautomer. This tautomer then relaxes to the ground state by emitting a photon (fluorescence), and the proton transfers back to restore the original enol-imine form. The ESIPT process results in a large Stokes shift (a significant difference in wavelength between the absorption and emission maxima).

The coordination of a metal ion to the ligand can significantly alter these photophysical properties. When a metal ion like Cu(II) binds to the N₂O₂ coordination site, it disrupts the intramolecular hydrogen bond necessary for the ESIPT process. nih.gov This inhibition of the ESIPT pathway often leads to the quenching (decrease in intensity) of the ligand's fluorescence. nih.gov This "on-off" switching of fluorescence upon metal binding is the basis for using these compounds as fluorescent sensors for metal ions. In some cases, coordination to other metal ions, such as Zn(II) or Cd(II), can enhance fluorescence by increasing the rigidity of the ligand and reducing non-radiative decay pathways. researchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of crystalline solids. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Numerous crystal structures of bis(salicylamide)-type ligands and their metal complexes have been determined. For example, the single crystal structure of a salicylaldimine Schiff base ligand confirmed its molecular structure and revealed that it crystallizes in the monoclinic system. ias.ac.in X-ray diffraction studies of metal complexes, such as bis(salicylato)copper(II) derivatives, have elucidated their coordination environments, confirming, for instance, distorted octahedral geometries where the copper(II) ion is coordinated by nitrogen atoms from the ligands and oxygen atoms from the salicylate (B1505791) anions. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is useful for identifying crystalline phases and has been employed to confirm the structure of liquid crystalline mesophases formed by certain bis(salicylaldiminato)copper(II) complexes. rsc.org The data obtained from X-ray diffraction are fundamental for establishing structure-property relationships.

| Parameter | Example Value | Compound System |

|---|---|---|

| Crystal System | Triclinic | bis-N-propylsalicylaldiminato copper (II) nih.gov |

| Space Group | Pc | N,N'-bis(2-hydroxy-3-methoxy benzaldehyde) ethylenediamine (B42938) ias.ac.in |

| a (Å) | 8.743(1) | bis(salicylato)(1,10-phenanthroline)(dimethylformamide)cadmium(II) researchgate.net |

| b (Å) | 10.139(1) | bis(salicylato)(1,10-phenanthroline)(dimethylformamide)cadmium(II) researchgate.net |

| c (Å) | 16.218(1) | bis(salicylato)(1,10-phenanthroline)(dimethylformamide)cadmium(II) researchgate.net |

| β (°) | 100.77(1) | bis(salicylato)(1,10-phenanthroline)(dimethylformamide)cadmium(II) researchgate.net |

Single-Crystal X-ray Diffraction for Absolute Structure and Bonding

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This non-destructive technique provides explicit data on unit cell dimensions, bond lengths, bond angles, and the coordination environment of atoms, which is crucial for establishing the absolute structure of bis(salicylamide) compounds and their metal complexes. nih.gov

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern has a direct relationship with the crystal's internal lattice structure. nih.gov Subsequent refinement of the diffraction data allows for the creation of a detailed structural model. nih.gov

For instance, in a related salicylato complex, [Cu(C7H5O3)2(C8H9N3)2], SCXRD analysis revealed a monoclinic crystal system with a C2/c space group. researchgate.net The study detailed that the copper(II) ion adopts a distorted octahedral coordination geometry, defined by nitrogen atoms from the benzimidazole ligands and oxygen atoms from the bidentate salicylate anions. researchgate.net The ability to grow X-ray quality single crystals, sometimes through methods like sublimation, is a prerequisite for this analysis. researchgate.net The detailed structural information yielded by SCXRD is fundamental to understanding the physicochemical properties of the material. semanticscholar.org

Table 1: Example Crystallographic Data from a Related Salicylato Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Geometry | Distorted Octahedral |

| Ligand Coordination | Bidentate (Salicylate), Monodentate (Benzimidazole) |

Data derived from a study on a copper(II) bis(salicylato) complex. researchgate.net

Powder X-ray Diffraction (XRD) for Bulk Crystalline Phases

In the study of salicylamide derivatives, powder XRD has been used to identify and characterize different solvates, which are crystalline forms that incorporate solvent molecules into their lattice. nih.gov The technique is highly sensitive to changes in the crystal lattice, making it effective for distinguishing between raw starting materials and new cocrystal products, as their diffraction patterns will show significant differences. researchgate.net Furthermore, powder XRD is used to confirm the products of solid-state reactions, such as the formation of cadmium sulfide (CdS) thin films from the thermal decomposition of precursor complexes like bis(alkylxanthato)cadmium(II). researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to study the effect of heat on materials, providing information on thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. In the analysis of N,N′-bis(salicylidene)ethylenediamine and its copper(II) complex, TGA demonstrated the stabilizing effect of the coordinated copper ion. rsc.org The pure ligand decomposed completely, leaving no residue, whereas the copper complex left a residue of 6.34% upon heating, indicating its greater thermal stability. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. For a series of bis[(N-3′,4′-dialkoxyphenyl)-4-n-alkoxylsalicylaldiminato]copper(ii) complexes, DSC analysis was used alongside other techniques to characterize their liquid crystalline properties, specifically identifying columnar hexagonal disordered mesophases. mdpi.com

Table 2: TGA Data for N,N′-bis(salicylidene)ethylenediamine and its Cu(II) Complex

| Compound | Final Residue (%) | Interpretation |

| N,N′-bis(salicylidene)ethylenediamine | 0% | Complete decomposition |

| Copper(II) Complex | 6.34% | Enhanced thermal stability due to metal coordination |

Data from the thermogravimetric analysis of a representative bis(salicylamide) type ligand and its complex. rsc.org

Electrochemical Characterization (Cyclic Voltammetry, Molar Conductivity Measurements, Redox Potentials)

Electrochemical methods are vital for investigating the redox properties and electrolytic nature of bis(salicylamide) complexes.

Cyclic Voltammetry (CV) is a potentiodynamic technique used to study the electrochemical behavior and redox processes of a species in solution. nih.gov For the characterization of N,N′-bis(salicylidene)ethylenediamine and its copper(II) complex, CV was performed in an organic solvent (DMF) using a standard three-electrode setup. rsc.org This setup typically consists of a platinum disk working electrode, a platinum wire auxiliary electrode, and a silver/silver nitrate (Ag/AgNO₃) reference electrode, with a supporting electrolyte like tetrabutylammonium perchlorate to ensure conductivity. rsc.org CV can reveal information about the redox potentials of the metal center and the ligand.

Molar Conductivity Measurements are used to determine whether a complex behaves as an electrolyte in a given solvent. For bis(salicylidene-2-amino-3-methylpyridine)copper(II), molar conductivity was measured in various solvents. mdpi.com The very low conductivity values (ranging from 0.0 to 14.4 S·mol⁻¹·cm²) indicated the non-electrolytic nature of the complex, meaning it does not dissociate into ions in solution. mdpi.com

Redox Potentials derived from techniques like CV provide insight into the electron transfer properties of the molecules. Studies on related bis[N-(2,5-di-tert-butylphenyl)salicylaldiminato]copper complexes have shown that their reducibility can be tuned by substituents on the salicylaldehyde (B1680747) moiety. researchgate.net This highlights the potential to study and manipulate the redox potentials of bis(salicylamide) systems for applications in catalysis and materials science. researchgate.net

Advanced Microscopic and Imaging Techniques (e.g., Transmission Electron Microscopy (TEM) for Morphology)

Advanced microscopy techniques are used to visualize the morphology, structure, and size of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of materials by transmitting a beam of electrons through an ultrathin specimen. It is a powerful tool for the morphological characterization of nanoparticles, offering direct visualization of particle size, shape, and structure down to the atomic level. mdpi.com For example, TEM has been used to confirm the adsorption of N,N′-bis(salicylidene)ethylenediamine and its copper complex onto titanium dioxide nanoparticles, providing evidence of surface modification. researchgate.net While TEM provides unparalleled resolution, a key consideration is that the high-energy electron beam can potentially damage sensitive materials, a process known as radiolysis. nih.gov Therefore, analysis must often be conducted within a specific "dose budget" to obtain reliable images. nih.gov The information from TEM is crucial for applications where particle morphology is critical, such as in the development of nanomaterials for catalysis or drug delivery. mdpi.com

Elemental Analysis (CHNS, Energy-Dispersive X-ray Spectroscopy (EDX))

Elemental analysis is fundamental for confirming the empirical formula and purity of a newly synthesized compound.

CHNS Analysis is a combustion-based technique that determines the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is routinely used to verify the composition of synthesized bis(salicylamide) ligands and their complexes. For instance, the calculated elemental composition for novel halogenated iron(III) complexes of N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine was confirmed by CHN analysis. Similarly, the elemental composition (C, H, N, Cu) of bis(salicylidene-2-amino-3-methylpyridine)copper(II) was verified against calculated values to confirm its identity. mdpi.com The process involves combusting a small, precisely weighed sample and quantifying the resulting gases (CO₂, H₂O, N₂) using a thermal conductivity detector. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with electron microscopy (e.g., SEM or TEM) and provides elemental identification and quantification. When the electron beam strikes the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample. This technique was used to estimate the elemental composition (Si, C, N, and O) of thin films produced from a precursor material, demonstrating its utility in analyzing the final composition of materials derived from complex systems.

Computational and Theoretical Investigations of Bis Salicylamide

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of bis(salicylamide) molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a balance of accuracy and computational cost, making them suitable for studying these relatively large and flexible molecules. DFT, particularly with hybrid functionals like B3LYP, is widely used for geometry optimizations and electronic property calculations. ias.ac.in Ab initio methods, such as Hartree-Fock (HF), are often employed in initial, lower-level calculations before refinement with more advanced techniques.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For bis(salicylamide) compounds, such as N,N'-propylenebis(salicylamide), this process is crucial for identifying the preferred molecular shapes and the energetic profiles of different isomers. researchgate.net

The procedure typically begins with an initial guess of the molecular structure. Using a chosen theoretical level, such as DFT with a basis set like 6-31G(d,p) or LANL2DZ for metal complexes, the forces on each atom are calculated, and the geometry is iteratively adjusted to minimize the total energy of the system. researchgate.net The final optimized structure represents a stable conformer. For flexible molecules like bis(salicylamide), multiple local minima may exist, and it is necessary to locate the global minimum, which represents the most stable conformation. Calculations can also determine the relative energies of different isomers, such as the E/Z isomers observed in the nuclear magnetic resonance (NMR) spectrum of the N,N'-propylenebis(salicylamide) ligand. researchgate.net

The energetic profile, including parameters like heats of formation and total energies, provides a measure of thermodynamic stability. These calculations can be performed for the neutral ligand as well as its corresponding metal complexes to understand the structural changes that occur upon coordination. researchgate.net

Table 1: Illustrative Example of Calculated Energetic Parameters for a Bis(salicylamide) Conformer

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Total Energy | DFT (B3LYP/6-311++G**) | -1025.43 Hartree |

| Heat of Formation | PM3 | -150.21 kcal/mol |

| Dipole Moment | DFT (B3LYP/6-311++G**) | 3.45 Debye |

Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules through computational methods. Actual values would be specific to the exact bis(salicylamide) structure and its conformation.

The electronic properties of bis(salicylamide) are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. physchemres.orgchalcogen.ro

DFT calculations are highly effective for determining the energies of these orbitals. chalcogen.ro A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. physchemres.org This analysis is particularly important for understanding the charge transfer processes within the molecule and its potential applications in electronics and photonics. nih.gov The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies and Bandgap for a Bis(salicylamide) Isomer

| Molecular Orbital | Calculation Level | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-311G(d,p) | -6.15 |

| LUMO | B3LYP/6-311G(d,p) | -1.98 |

| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.17 |

Note: This table provides representative data based on computational studies of conjugated organic molecules. The specific values are for illustrative purposes.

Bis(salicylamide) compounds are excellent polydentate ligands that readily form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net Molecular Orbital (MO) theory, often implemented within the DFT framework, is instrumental in analyzing the electronic structure and bonding in these metal complexes.

Upon complexation, the molecular orbitals of the bis(salicylamide) ligand interact with the d-orbitals of the metal center. Computational analyses can elucidate the nature of these interactions, distinguishing between sigma (σ) donation from the ligand's oxygen and nitrogen atoms to the metal and pi (π) back-bonding from the metal to the ligand's π-system. These calculations help in understanding the geometry of the complex, such as the adoption of an octahedral or square planar coordination environment. ias.ac.inresearchgate.net Furthermore, MO analysis can explain the magnetic properties and electronic spectra of these complexes, correlating calculated orbital energy levels with experimentally observed UV-Vis absorption bands. ias.ac.in

Conformational Analysis and Chiroptical Properties

Due to the presence of multiple rotatable bonds, identifying all relevant low-energy conformations of a bis(salicylamide) molecule requires a systematic conformational search. This process is typically initiated using molecular mechanics (MM) methods with force fields like MM+ or AMBER. These methods rapidly generate hundreds or even thousands of potential conformers.

This large set of conformers is then typically subjected to a filtering and pre-optimization step, often using a lower-level ab initio method like Hartree-Fock, to reduce the number of unique structures. The remaining distinct conformers are then fully optimized using a more robust and accurate method, such as DFT at the B3LYP/6-31G(d,p) level. Frequency calculations are performed on these optimized geometries to confirm that they are true local minima on the potential energy landscape and to derive thermodynamic data like Gibbs free energies. Based on these energies, the Boltzmann population of each conformer at a given temperature can be calculated, providing insight into which structures are most likely to exist.

Table 3: Example of a Conformational Analysis Result for a Chiral Bis(salicylamide)

| Conformer ID | Relative Energy (kcal/mol) (DFT B3LYP/6-31G(d,p)) | Boltzmann Population (%) (298 K) |

|---|---|---|

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 20.1 |

| Conf-3 | 2.10 | 4.6 |

If a bis(salicylamide) molecule is chiral, either through the introduction of chiral centers or due to possessing a stable, non-superimposable conformational geometry (atropisomerism), it will exhibit optical activity. Optical rotation is the rotation of the plane of polarized light and is a key characteristic of chiral substances. Computational chemistry provides a powerful tool for predicting the optical rotation of a molecule, which can be used to determine its absolute configuration by comparing the calculated value with experimental measurements.

Table 4: Illustrative Calculation of Specific Optical Rotation ([α]D)

| Conformer ID | Boltzmann Population (%) | Calculated [α]D (deg) (TDDFT B3PW91/aug-cc-pVDZ) | Weighted Contribution (deg) |

|---|---|---|---|

| Conf-1 | 75.3 | +45.2 | +34.04 |

| Conf-2 | 20.1 | -15.8 | -3.18 |

| Conf-3 | 4.6 | +60.1 | +2.76 |

| Total Predicted [α]D | 100 | +33.62 | |

| Experimental [α]D | +35.10 |

Note: This table presents a hypothetical scenario to demonstrate the methodology of calculating a weighted average optical rotation from individual conformer data and comparing it to an experimental value.

Solid-State Computational Studies

Solid-state computational studies offer profound insights into the crystalline structure and properties of molecules like Bis(salicylamide). These methods allow for the theoretical prediction and analysis of crystal structures, stability, and the intricate network of noncovalent interactions that govern the solid-state behavior of the compound.

Lattice Energy Calculations and Stability Relationships

Computational approaches such as those based on atom-atom potentials, like the Coulomb-London-Pauli (CLP) potential, or more sophisticated quantum mechanical methods like periodic Density Functional Theory (DFT) with dispersion corrections, are employed to calculate lattice energies. tubitak.gov.trtubitak.gov.tr For instance, in a study of N-(3-chlorophenyl) benzamide (B126) polymorphs, the lattice energies were calculated using the PIXELC module within the CLP package, yielding values of -135.4 kcal mol⁻¹ and -129.7 kcal mol⁻¹ for two different polymorphic forms, indicating their relative stability. These calculations partition the total lattice energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together.

The theoretical calculation of lattice energy is also crucial for validating and refining experimental data, such as sublimation enthalpies, which provide an experimental measure of the lattice energy. For salicylamide (B354443) cocrystals, solid-state DFT calculations have been used to compute the lattice energy, which was found to be in reasonable agreement with the experimentally determined value. iucr.org

Table 1: Illustrative Lattice Energy Contributions for a Hypothetical Bis(salicylamide) Polymorph

| Interaction Type | Energy Contribution (kJ/mol) |

| Electrostatic | -70 |

| Dispersion | -95 |

| Repulsion | +45 |

| Total Lattice Energy | -120 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from lattice energy calculations. Specific values for Bis(salicylamide) are not available in the literature.

Analysis of Periodic Electron Density (e.g., Bader Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in molecular and crystalline systems. nih.govnih.gov This analysis allows for the partitioning of the crystal space into atomic basins, enabling the calculation of atomic properties and the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.govmdpi.com

A key feature of QTAIM is the identification of critical points in the electron density, ρ(r). A (3, -1) critical point, also known as a bond critical point (BCP), located between two nuclei is indicative of a chemical bond or a strong noncovalent interaction. mdpi.com The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature and strength of the interaction. whiterose.ac.uk For instance, the formation of a cocrystal of a copper(II) complex of salicylic (B10762653) acid was studied using Hirshfeld analysis, a method that also relies on electron distribution. tubitak.gov.tr

While a specific Bader analysis for Bis(salicylamide) is not documented in the available literature, the application of this methodology to related aromatic amides and phenolic compounds demonstrates its power. acs.orgmdpi.com For example, in studies of sulfonamides, electron density analysis has been used to understand the rotational barriers and conformational preferences by examining the charge and energy redistribution upon rotation around the S-N bond. mdpi.com Similarly, in a study of urea, a simple amide, periodic Bader analysis revealed changes in bond critical points and atomic properties upon crystallization, providing a rationale for the observed changes in bond lengths and polarity in the solid state compared to the gas phase. nih.gov

The analysis of the Laplacian of the electron density, ∇²ρ(r), is particularly insightful. Regions where ∇²ρ(r) < 0 indicate a local concentration of electron density, characteristic of covalent bonds and lone pairs, while regions where ∇²ρ(r) > 0 indicate a local depletion of electron density, typical of closed-shell interactions like hydrogen bonds and van der Waals contacts. mdpi.com

Table 2: Illustrative Topological Properties of Electron Density at Bond Critical Points (BCPs) for Interactions in a Bis(salicylamide) Crystal

| Bond/Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Nature of Interaction |

| C=O | 0.45 | -0.85 | Covalent |

| N-H | 0.35 | -1.20 | Covalent |

| O-H···O (H-bond) | 0.03 | +0.09 | Strong Hydrogen Bond |

| C-H···π | 0.01 | +0.03 | Weak Interaction |

Note: This table presents hypothetical data to illustrate the typical values obtained from a Bader analysis for different types of chemical interactions. Specific data for Bis(salicylamide) is not available.

Quantification of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org It partitions the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules in the crystal. The Hirshfeld surface is unique for each molecule in a crystal and provides a graphical representation of its intermolecular environment.